molecular formula C21H23N3O4S B2527934 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide CAS No. 897621-95-3

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Cat. No. B2527934
CAS RN: 897621-95-3
M. Wt: 413.49
InChI Key: FKWBWKAKTHNMHV-UHFFFAOYSA-N
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Description

The research on sulfonamide-based carboxamide drugs is significant due to their multiple active sites, which provide a range of chemical and pharmacological activities. These compounds are crucial in the drug discovery process, particularly for their potential as anti-parasitic agents. The synthesis of such compounds aims to produce novel, non-toxic, cost-effective, and potent analogues for pharmaceutical applications .

Synthesis Analysis

The synthesis of benzenesulphonamide-based carboxamide derivatives, as described in the first paper, involves an environmentally friendly approach using a zinc chloride catalyst. This method aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. The compounds synthesized include various derivatives with different substituents, indicating a versatile approach to modifying the molecular structure to enhance biological activity .

Molecular Structure Analysis

The molecular structure and electronic properties of the synthesized compounds were investigated using density functional theory (DFT). The analysis of the frontier molecular orbitals, specifically the HOMO-LUMO energy gap, provides insight into the chemical reactivity and biological activity of the compounds. A smaller energy gap suggests a higher level of activity, as observed for one of the derivatives, indicating its potential as a more effective anti-trypanosomal agent .

Chemical Reactions Analysis

The second paper discusses the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Conducting the reaction in water as a solvent is a "green" approach, adhering to the principles of green chemistry. This method not only reduces the use of harmful solvents but also achieves nearly quantitative yields, demonstrating an efficient and environmentally friendly synthetic route .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures. The global electrophilicity index and other global descriptors from the DFT study provide a quantitative measure of the compounds' reactivity. The NBO analysis further elucidates the stability and reactivity of the compounds through the identification of possible electronic transitions. The molecular docking analysis, which assesses the binding energy and bond length, suggests that certain alkane-substituted benzenesulphonamide carboxamides have potent curative properties against trypanosomiasis, with one compound outperforming the standard drug in terms of binding energy and bond length .

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis and structure-activity relationship studies of compounds related to N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide have been explored to understand their interaction with biological targets. For instance, the systematic structural modifications of related compounds have led to improved selectivity and affinity towards 5-HT1A receptor agonists, showcasing their potential in drug discovery for neurological disorders (Heinrich et al., 2004).

Antifungal and Antimicrobial Activities

Compounds structurally similar to N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide have been evaluated for their antifungal and antimicrobial properties. For example, studies on benzamidine derivatives have shown significant in vitro activity against Pneumocystis carinii, highlighting the compound's potential as a lead for developing new antifungal agents (Laurent et al., 2010).

Antiproliferative and Anticancer Activities

The exploration of sulfonamide derivatives has led to the identification of compounds with potent antiproliferative activities. Such compounds have been tested against various cancer cell lines, indicating their potential in cancer therapy. For example, pyrazole-sulfonamide derivatives have shown selective effect against brain tumor cells, suggesting a promising avenue for the development of novel anticancer drugs (Mert et al., 2014).

Antimalarial and Antiviral Activities

Investigations into the antimalarial properties of sulfonamide derivatives have also been carried out, with some compounds demonstrating excellent in vitro antimalarial activity. This suggests the potential application of such compounds in the development of new treatments for malaria (Fahim & Ismael, 2021). Additionally, antiviral activities have been observed in compounds with similar structures, indicating their potential use in treating viral infections.

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-21(20-16-17-6-4-5-9-19(17)28-20)22-10-15-29(26,27)24-13-11-23(12-14-24)18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWBWKAKTHNMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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